molecular formula C13H18OS B13542620 4-((2-Methylbenzyl)thio)pentan-2-one

4-((2-Methylbenzyl)thio)pentan-2-one

Cat. No.: B13542620
M. Wt: 222.35 g/mol
InChI Key: BSUNXROOUIVRKL-UHFFFAOYSA-N
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Description

4-((2-Methylbenzyl)thio)pentan-2-one is an organic compound with a unique molecular structure that includes a thioether and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methylbenzyl)thio)pentan-2-one typically involves the reaction of 2-methylbenzyl chloride with pentan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methylbenzyl)thio)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the thioether linkage is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as thiols, amines, or halides

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

4-((2-Methylbenzyl)thio)pentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Methylbenzyl)thio)pentan-2-one involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chlorobenzyl)thio)pentan-2-one
  • 4-((2-Methoxybenzyl)thio)pentan-2-one
  • 4-((2-Fluorobenzyl)thio)pentan-2-one

Uniqueness

4-((2-Methylbenzyl)thio)pentan-2-one is unique due to the presence of the 2-methylbenzyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]pentan-2-one

InChI

InChI=1S/C13H18OS/c1-10-6-4-5-7-13(10)9-15-12(3)8-11(2)14/h4-7,12H,8-9H2,1-3H3

InChI Key

BSUNXROOUIVRKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC(C)CC(=O)C

Origin of Product

United States

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